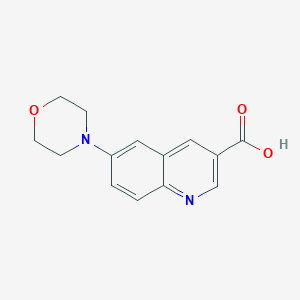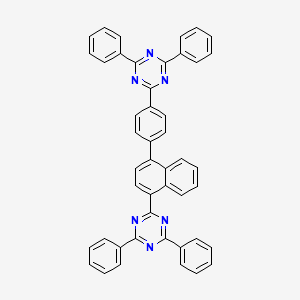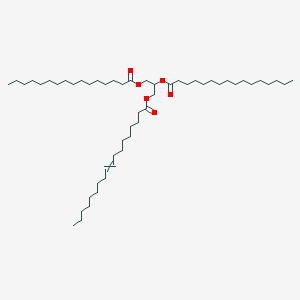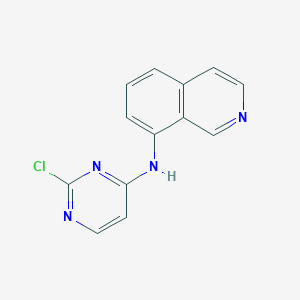
6-Morpholinoquinoline-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Morpholinoquinoline-3-carboxylic Acid is a heterocyclic compound that features a quinoline core substituted with a morpholine ring at the 6-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinoquinoline-3-carboxylic Acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, 6-chloroquinoline-3-carboxylic acid can be reacted with morpholine under basic conditions to yield the desired product.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the quinoline core or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides can be employed.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Halogenated or alkylated quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Morpholinoquinoline-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 6-Morpholinoquinoline-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the morpholine ring can enhance solubility and bioavailability. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological activity .
Comparación Con Compuestos Similares
6-Methoxyquinoline-3-carboxylic Acid: Similar structure but with a methoxy group instead of a morpholine ring.
Quinoline-3-carboxylic Acid: Lacks the morpholine ring, making it less soluble and bioavailable.
6-Chloroquinoline-3-carboxylic Acid: Contains a chloro group instead of a morpholine ring, leading to different reactivity and applications.
Uniqueness: 6-Morpholinoquinoline-3-carboxylic Acid is unique due to the presence of the morpholine ring, which enhances its solubility, bioavailability, and potential for forming hydrogen bonds with biological targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
6-morpholin-4-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)11-7-10-8-12(1-2-13(10)15-9-11)16-3-5-19-6-4-16/h1-2,7-9H,3-6H2,(H,17,18) |
Clave InChI |
FGKRZJPYZNJAQO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC3=CC(=CN=C3C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)

